N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-4-17-7-5-6-8-19(17)24-20(26)14-27-21-13-16(3)23-22(25-21)18-11-9-15(2)10-12-18/h5-13H,4,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRXYTQKMQXLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines in the presence of a catalyst such as ammonium acetate.
Substitution Reactions: The pyrimidine ring is then subjected to substitution reactions to introduce the methyl and phenyl groups at the desired positions.
Formation of the Acetamide Moiety: The acetamide moiety is introduced through an acylation reaction involving acetic anhydride or acetyl chloride.
Linking the Ethylphenyl Group: The final step involves the coupling of the ethylphenyl group to the acetamide moiety through an etherification reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Solvent selection and purification steps are also critical to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives, amides, or thioethers.
Scientific Research Applications
N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, physicochemical properties, and research findings of N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide with analogous compounds:
Key Observations:
Substituent Effects on Acetamide: Electron-withdrawing groups (e.g., fluorine in , trifluoromethyl in ) improve metabolic stability and alter electronic properties .
Pyrimidine Modifications: Aromatic vs. Aliphatic Substituents: 4-Methylphenyl (target compound) provides planar aromatic interactions, while piperidinyl or tetrahydroisoquinolinyl groups () introduce conformational flexibility for target binding. Methyl at Position 6: A conserved feature across analogs, likely critical for maintaining pyrimidine ring stability and binding orientation .
Synthetic Feasibility :
- Alkylation of pyrimidin-4-ones with chloroacetamides (e.g., ) and coupling reactions (e.g., ) are common synthetic routes. Yields for analogs range from 28% to 60% .
Biological Activity :
- PROTACs incorporating similar pyrimidine-acetamide scaffolds show efficacy in degrading target proteins (e.g., tissue transglutaminase) at low micromolar concentrations .
Notes
- Structural Diversity : The acetamide-pyrimidine scaffold is highly tunable, with modifications at the phenyl and pyrimidine positions enabling optimization for specific targets .
- Data Gaps : Pharmacokinetic (e.g., solubility, logP) and mechanistic data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence.
- Future Directions : Comparative studies on substituent effects (e.g., ethyl vs. fluorine) and crystallographic analysis (using SHELX ) could elucidate structure-activity relationships.
Biological Activity
Overview
N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide, identified by its CAS number 1251573-62-2, is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article examines its biological activity, synthesis, and therapeutic potential based on diverse sources of research.
- Molecular Formula : C22H23N3O2
- Molecular Weight : 361.4 g/mol
- Structural Characteristics : The compound features a pyrimidine moiety linked to an acetamide group, which is significant for its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition :
-
Receptor Modulation :
- It has shown potential as an agonist for certain receptors in the central nervous system, suggesting applications in treating neurological disorders such as anxiety and depression .
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Study 1 : A pharmacological study demonstrated that this compound significantly reduced tumor growth in animal models by inhibiting key signaling pathways associated with cancer progression .
- Study 2 : In vitro assays revealed that it effectively modulates neurotransmitter levels, indicating its potential role in treating mood disorders .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available aromatic compounds.
-
Key Reactions :
- Bromination : An initial bromination step introduces reactive sites.
- Friedel-Crafts Acylation : This step attaches the acetamide group to the aromatic ring.
- Ether Formation : The final step involves forming the ether linkage with the pyrimidine derivative.
Comparison with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)-2-{[6-methylpyridin-4-yloxy]}acetamide | Contains similar aromatic and ether functionalities | Chlorine substituent may enhance lipophilicity |
| N-(benzenesulfonyl)-2-{[5,6-diphenylpyrazin]}acetamide | Similar acetamide structure and heterocyclic components | Sulfonamide group introduces different reactivity |
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide?
Synthesis typically involves multi-step routes, including nucleophilic substitution, condensation, and functional group protection. For example:
- Pyrimidine core formation : 6-methyl-2-(4-methylphenyl)pyrimidin-4-ol intermediates are synthesized via Biginelli-like reactions or cyclization of β-diketones with amidines .
- Acetamide coupling : The pyrimidin-4-ol intermediate reacts with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) under reflux conditions to form the ether linkage. The N-(2-ethylphenyl) group is introduced via amidation using activated esters or coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating the final compound.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and purity. For instance, the pyrimidine CH-5 proton appears as a singlet near δ 5.98 ppm, while the acetamide NH resonates at δ 10.08 ppm .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments, ensuring correct molecular weight (±1 Da).
- Elemental analysis : Matches calculated C, H, N percentages within ±0.4% .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation or polymorphism?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example:
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize folded conformations (e.g., N4–H4⋯N5 in pyrimidine derivatives ).
- Polymorphism analysis : Dihedral angles between aromatic rings (e.g., 12.8° vs. 86.1° in similar compounds ) distinguish polymorphs. Crystallographic data should be cross-validated with differential scanning calorimetry (DSC) to detect phase transitions .
Q. What strategies address contradictory biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 μM) and controls (e.g., DMSO ≤0.1%).
- Metabolite profiling : LC-MS identifies degradation products that may interfere with bioassays .
- Target validation : CRISPR/Cas9 knockout models confirm on-target effects (e.g., kinase inhibition assays for pyrimidine-based compounds ).
Q. How can computational modeling predict the compound’s pharmacokinetic or toxicity profile?
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA) to estimate blood-brain barrier permeability. For this compound, TPSA >90 Ų suggests poor CNS penetration .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with cytochrome P450 enzymes to predict metabolic stability. The trifluoromethyl group (if present) enhances metabolic resistance .
Methodological Challenges
Q. How are synthetic yields optimized for pyrimidine-acetamide derivatives?
Yield improvements focus on:
- Catalyst screening : Pd/C or Ni catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity .
- Byproduct minimization : Use of molecular sieves or scavenger resins (e.g., QuadraSil MP) removes reactive intermediates .
Q. What experimental controls are essential for reproducibility in biological assays?
- Positive controls : Reference compounds (e.g., staurosporine for kinase inhibition).
- Solvent controls : Ensure DMSO or ethanol does not exceed cytotoxic thresholds (<0.1% v/v).
- Blinded analysis : Independent replicates (n ≥ 3) by separate researchers reduce bias .
Structural and Mechanistic Insights
Q. How does the substitution pattern on the pyrimidine ring influence bioactivity?
Q. What role do non-classical hydrogen bonds (e.g., C–H⋯O) play in crystal packing?
- Stabilization : C–H⋯O interactions (e.g., methyl to methoxy, δ 2.21 ppm ) contribute to layered crystal structures.
- Solvent channels : Weak interactions create porous frameworks, relevant for co-crystallization with solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
